An In-depth Technical Guide to the Chemical Properties and Structure of Methoxymethyl Phenyl Sulfide
An In-depth Technical Guide to the Chemical Properties and Structure of Methoxymethyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxymethyl phenyl sulfide, also known by its synonyms α-methoxythioanisole and methyl phenylthiomethyl ether, is a versatile organic sulfur compound. Its unique structural features, combining a phenylthio group with a methoxymethyl ether, make it a valuable intermediate in various synthetic transformations. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on quantitative data and detailed experimental protocols to support research and development activities.
Chemical Structure and Properties
Methoxymethyl phenyl sulfide possesses a molecular formula of C₈H₁₀OS and a molecular weight of 154.23 g/mol . The structure features a phenyl ring attached to a sulfur atom, which is in turn bonded to a methoxymethyl group. This arrangement of atoms imparts specific chemical characteristics to the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of methoxymethyl phenyl sulfide is presented in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀OS | |
| Molecular Weight | 154.23 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 113-114 °C at 18 mmHg | [1] |
| Density | 1.047 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.5632 | |
| Flash Point | 95 °C (203 °F) - closed cup | |
| CAS Number | 13865-50-4 |
Spectroscopic Data
The structural elucidation of methoxymethyl phenyl sulfide is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.90 | Singlet | 2H | Methylene protons (-S-CH₂-O-) |
| ~3.40 | Singlet | 3H | Methyl protons (-O-CH₃) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~137 | Quaternary aromatic carbon (C-S) |
| ~129 | Aromatic carbons (ortho, meta) |
| ~127 | Aromatic carbon (para) |
| ~77 | Methylene carbon (-S-CH₂-O-) |
| ~57 | Methyl carbon (-O-CH₃) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2950, ~2820 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |
| ~1580, ~1480 | Medium | Aromatic C=C skeletal vibrations |
| ~1100 | Strong | C-O-C stretch (ether) |
| ~740, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
MS (Mass Spectrometry)
| m/z | Relative Intensity | Possible Fragment Ion |
| 154 | Moderate | [M]⁺ (Molecular ion) |
| 123 | High | [M - OCH₃]⁺ |
| 109 | Moderate | [C₆H₅S]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 45 | High | [CH₂OCH₃]⁺ |
Synthesis and Reactivity
Methoxymethyl phenyl sulfide is primarily synthesized through the nucleophilic substitution of a suitable leaving group by thiophenol or its corresponding thiolate. It serves as a precursor for the synthesis of other important sulfur-containing compounds.
Synthesis of Methoxymethyl Phenyl Sulfide
A common method for the preparation of methoxymethyl phenyl sulfide involves the condensation of thiophenol with chloromethyl methyl ether under basic conditions.[1]
Experimental Protocol: Synthesis from Thiophenol and Chloromethyl Methyl Ether
Materials:
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Thiophenol
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Chloromethyl methyl ether (Caution: Carcinogen)
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A suitable base (e.g., sodium hydroxide, triethylamine)
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Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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To a solution of thiophenol (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents) at 0 °C.
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Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate in situ.
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Slowly add a solution of chloromethyl methyl ether (1.05 equivalents) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude methoxymethyl phenyl sulfide by vacuum distillation to yield a colorless liquid.
Key Reactions of Methoxymethyl Phenyl Sulfide
Methoxymethyl phenyl sulfide undergoes several important transformations, primarily involving the sulfur atom.
1. Oxidation to Sulfoxide and Sulfone:
The sulfur atom in methoxymethyl phenyl sulfide can be selectively oxidized to form the corresponding sulfoxide or sulfone, which are valuable synthetic intermediates. The choice of oxidizing agent and reaction conditions determines the final product. For instance, solvent-free permanganate oxidation yields methoxymethyl phenyl sulfone.
Experimental Protocol: Oxidation to Methoxymethyl Phenyl Sulfone with Potassium Permanganate
Materials:
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Methoxymethyl phenyl sulfide
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Potassium permanganate (KMnO₄)
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A suitable solvent (e.g., acetic acid, acetone, or solvent-free conditions can be employed)
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Sodium bisulfite (for quenching)
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Dichloromethane or other suitable extraction solvent
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Dissolve methoxymethyl phenyl sulfide (1.0 equivalent) in the chosen solvent (if not solvent-free).
-
Slowly add potassium permanganate (approximately 2.2 equivalents for oxidation to the sulfone) in portions to the stirred solution. The reaction is exothermic, so cooling may be necessary.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
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After the reaction is complete, quench the excess permanganate by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves.
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Extract the product with dichloromethane.
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Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude methoxymethyl phenyl sulfone.
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The crude product can be further purified by recrystallization or column chromatography.
2. Meisenheimer Rearrangement Precursor:
Methoxymethyl phenyl sulfide can be oxidized to methoxymethyl phenyl sulfoxide, which is a precursor for the Meisenheimer rearrangement to form methoxymethyl benzenesulfenate. This rearrangement is a key step in the synthesis of various organic compounds.
Safety and Handling
Methoxymethyl phenyl sulfide should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store in a tightly sealed container in a cool, dry place away from oxidizing agents. It is important to note that a key reagent in its synthesis, chloromethyl methyl ether, is a known carcinogen and requires stringent handling protocols.
Conclusion
Methoxymethyl phenyl sulfide is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. This guide has provided a detailed overview of its structure, spectroscopic characteristics, and key synthetic methodologies and reactions. The provided experimental protocols offer a starting point for researchers to utilize this compound in their synthetic endeavors. As with all chemical procedures, appropriate safety measures must be strictly adhered to.
